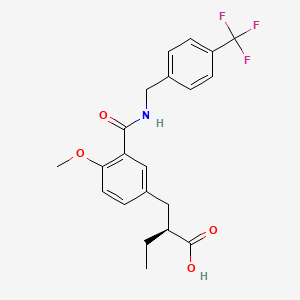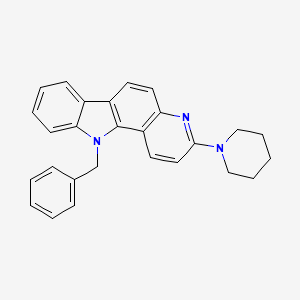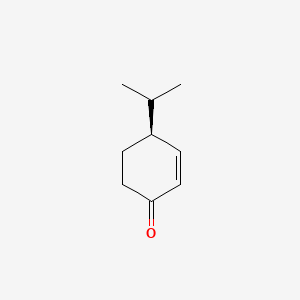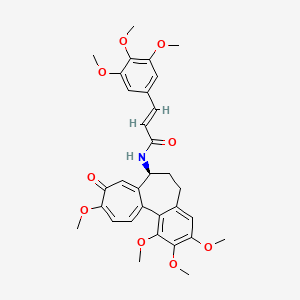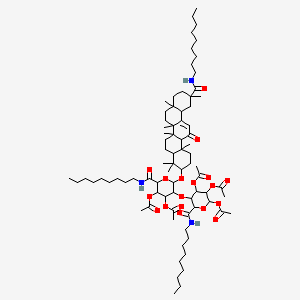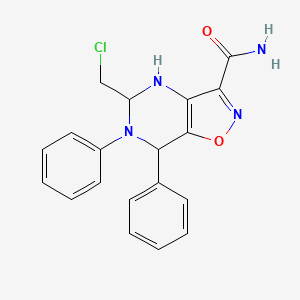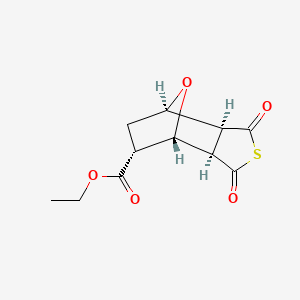
5-endo-(Ethoxycarbonyl)endothall thioanhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-endo-(Ethoxycarbonyl)endothall thioanhydride: is a chemical compound known for its unique structural properties and high toxicity It is a derivative of endothall, a herbicide, and is characterized by the presence of an ethoxycarbonyl group and a thioanhydride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-endo-(Ethoxycarbonyl)endothall thioanhydride typically involves the reaction of endothall with ethoxycarbonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired thioanhydride. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored closely to optimize the conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-endo-(Ethoxycarbonyl)endothall thioanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioanhydride to its corresponding thiol or alcohol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-endo-(Ethoxycarbonyl)endothall thioanhydride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various cyclization and substitution reactions, making it valuable for constructing complex molecules.
Biology: The compound has been studied for its binding properties in biological systems. It has a high-affinity binding site in mouse liver cytosol, which has been linked to its toxicity. This makes it a useful tool for studying protein-ligand interactions and enzyme inhibition.
Medicine: While its high toxicity limits its direct use in medicine, this compound serves as a model compound for developing new drugs and understanding the mechanisms of toxicity and drug action.
Industry: In the industrial sector, the compound is used in the synthesis of other chemicals and as an intermediate in the production of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 5-endo-(Ethoxycarbonyl)endothall thioanhydride involves its interaction with specific molecular targets in biological systems. The compound binds to high-affinity sites in the liver cytosol, inhibiting certain enzymes and disrupting normal cellular functions. This binding is believed to be responsible for its high toxicity. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure-activity relationship provides insights into its mode of action.
Comparaison Avec Des Composés Similaires
Endothall Anhydride: Similar in structure but lacks the thioanhydride moiety.
Endothall Dicarboxylic Acid: Another derivative of endothall with different functional groups.
5,6-Dehydro Endothall Thioanhydride: A dehydro analogue with similar properties.
Comparison: 5-endo-(Ethoxycarbonyl)endothall thioanhydride is unique due to its ethoxycarbonyl and thioanhydride groups, which confer distinct chemical reactivity and biological activity. Compared to endothall anhydride and dicarboxylic acid, the thioanhydride exhibits higher toxicity and specific binding properties. The 5,6-dehydro analogue shares some similarities but differs in its stability and reactivity.
Propriétés
Numéro CAS |
127311-89-1 |
|---|---|
Formule moléculaire |
C11H12O5S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
ethyl (1R,2S,6R,7S,8R)-3,5-dioxo-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-8-carboxylate |
InChI |
InChI=1S/C11H12O5S/c1-2-15-9(12)4-3-5-6-7(8(4)16-5)11(14)17-10(6)13/h4-8H,2-3H2,1H3/t4-,5-,6-,7-,8+/m1/s1 |
Clé InChI |
XOCQTVSSYNHWTF-PVFLNQBWSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H]2[C@@H]3[C@H]([C@H]1O2)C(=O)SC3=O |
SMILES canonique |
CCOC(=O)C1CC2C3C(C1O2)C(=O)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


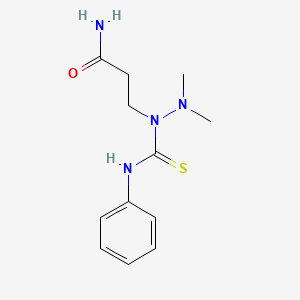
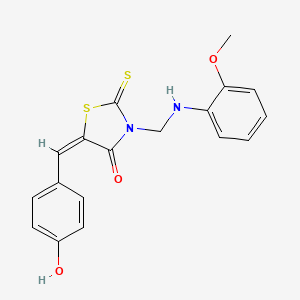
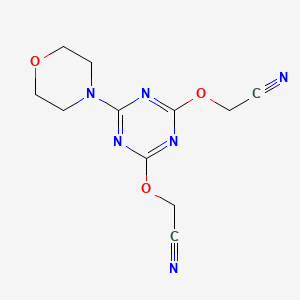
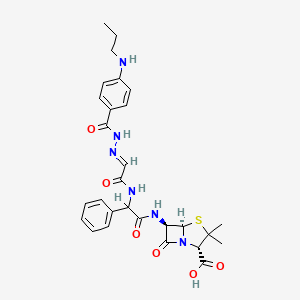
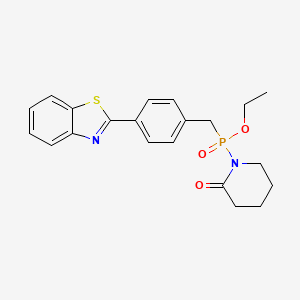

![N'-[2-(diethylamino)ethyl]pyridine-3-carboximidamide;hydrochloride](/img/structure/B12746413.png)
